3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine
CAS No.: 1171717-23-9
Cat. No.: VC11966350
Molecular Formula: C21H14ClFN2S
Molecular Weight: 380.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171717-23-9 |
|---|---|
| Molecular Formula | C21H14ClFN2S |
| Molecular Weight | 380.9 g/mol |
| IUPAC Name | 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-naphthalen-2-ylpyridazine |
| Standard InChI | InChI=1S/C21H14ClFN2S/c22-18-6-3-7-19(23)17(18)13-26-21-11-10-20(24-25-21)16-9-8-14-4-1-2-5-15(14)12-16/h1-12H,13H2 |
| Standard InChI Key | QRNNIPVOIPYULQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F |
Introduction
The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine is a complex organic molecule featuring a pyridazine ring system, which is a six-membered aromatic ring containing two nitrogen atoms. This compound is of interest due to its potential applications in pharmaceuticals and materials science, given its unique structural features.
Synthesis and Preparation
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine typically involves multi-step organic reactions. These may include:
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Step 1: Formation of the pyridazine core.
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Step 2: Introduction of the naphthalen-2-yl group via a suitable coupling reaction.
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Step 3: Attachment of the sulfanyl group and the 2-chloro-6-fluorophenylmethyl moiety.
Synthesis Pathway
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Ring Formation | Pyridazine precursors | High temperature, catalyst |
| 2 | Coupling Reaction | Naphthalen-2-yl halide, catalyst | Solvent, temperature control |
| 3 | Sulfur Introduction | 2-Chloro-6-fluorobenzylthiol, base | Solvent, temperature |
Biological Activity
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Antimicrobial Activity: Similar compounds with aromatic rings and sulfur linkages have shown antimicrobial properties.
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Anticancer Activity: The presence of a naphthalen-2-yl group could potentially contribute to anticancer activity, as naphthyl moieties are known to be involved in cytotoxic compounds.
Material Science Applications
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Optoelectronic Materials: The aromatic rings and fluorine substituents could contribute to optoelectronic properties, making it suitable for applications in displays or solar cells.
Related Compounds
| Compound | Activity/Application |
|---|---|
| Triazolopyridines | Antimalarial, antibacterial, antifungal |
| Sulfonamides | Antimicrobial, anticancer |
| Naphthyl Derivatives | Anticancer, optoelectronic materials |
Future Directions
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Biological Screening: In vitro and in vivo studies to assess biological activity.
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Material Characterization: Investigation of optoelectronic properties for potential applications in displays or solar cells.
Given the lack of specific data on this compound, future studies should focus on synthesizing and characterizing its properties to unlock its full potential.
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